molecular formula C15H19N3S B2841204 5-benzyl-4-cyclohexyl-4H-1,2,4-triazole-3-thiol CAS No. 185301-14-8

5-benzyl-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2841204
CAS No.: 185301-14-8
M. Wt: 273.4
InChI Key: RLEQSONBQYPRBC-UHFFFAOYSA-N
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Description

5-Benzyl-4-cyclohexyl-4H-1,2,4-triazole-3-thiol ( 185301-14-8) is a high nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This 4,5-disubstituted-1,2,4-triazole-3-thiol derivative belongs to a class of compounds renowned for their diverse biological activities, which include investigating potential antimicrobial, antioxidant, and antitumor properties . The compound serves as a versatile scaffold for the synthesis of more complex molecules and is a key intermediate in developing novel therapeutic candidates . Researchers utilize this compound in various applications, particularly in exploring structure-activity relationships and as a precursor in "click chemistry" reactions to synthesize vicinal amino alcohols and other valuable heterocyclic systems . Its molecular formula is C 15 H 19 N 3 S and its molecular weight is 273.40 g/mol . The SMILES notation for this compound is SC1=NN=C(CC2=CC=CC=C2)N1C3CCCCC3 . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-benzyl-4-cyclohexyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3S/c19-15-17-16-14(11-12-7-3-1-4-8-12)18(15)13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEQSONBQYPRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NNC2=S)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-benzyl-4-cyclohexyl-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group would yield a disulfide, while substitution reactions could yield a variety of derivatives with different functional groups attached to the triazole ring .

Scientific Research Applications

5-benzyl-4-cyclohexyl-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-benzyl-4-cyclohexyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The triazole ring can also interact with various biological targets, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-benzyl-4-cyclohexyl-4H-1,2,4-triazole-3-thiol with structurally analogous triazole-thiol derivatives, focusing on substituents, physicochemical properties, and biological activities:

Compound Substituents Molecular Weight (g/mol) XLogP3 Key Properties/Activities References
This compound R5: Benzyl; R4: Cyclohexyl 272.39 ~3.5–4.0 High lipophilicity; potential anticandidal/antioxidant activity (inferred from substituents).
4-Benzyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol R4: Benzyl; R5: 2-fluorophenyl 285.30 3.2 Enhanced electronegativity (fluorine); potential enzyme inhibition.
5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol (Yucasin) R5: 4-chlorophenyl 199.66 2.8 Inhibits YUC flavin monooxygenases in auxin biosynthesis.
4-Cyclohexyl-5-ethyl-4H-1,2,4-triazole-3-thiol R4: Cyclohexyl; R5: Ethyl 211.33 ~2.5 Lower steric hindrance; uncharacterized bioactivity.
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol R5: Pyrazolyl; R4: Phenyl 259.31 ~2.7 Moderate antiradical activity (DPPH assay).
4-Phenyl-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol R4: Phenyl; R5: Pyrrolyl 244.30 ~2.9 Molecular docking suggests kinase/cyclooxygenase-2 inhibition.
5-(3-(Indol-3-yl)propyl)-4-phenyl-1,2,4-triazole-3-thiol R5: Indolylpropyl; R4: Phenyl 349.46 ~3.8 Targets lanosterol 14α-demethylase; antifungal potential.

Key Comparative Insights :

Substituent Effects on Lipophilicity: The benzyl and cyclohexyl groups in the target compound confer higher lipophilicity (XLogP3 ~3.5–4.0) compared to smaller substituents like ethyl (XLogP3 ~2.5) or pyrazolyl (XLogP3 ~2.7). This enhances membrane permeability but may reduce aqueous solubility .

Biological Activity: Antioxidant Potential: Compounds with electron-donating groups (e.g., -NH₂, -SH) exhibit superior radical scavenging. The benzyl group in the target compound may enhance antioxidant activity relative to electron-withdrawing substituents (e.g., nitro or chloro groups) . Enzyme Inhibition: Yucasin’s 4-chlorophenyl group enables specific inhibition of YUC enzymes, while the target compound’s cyclohexyl group may sterically hinder binding to similar active sites . Anticandidal/Antifungal Activity: Indole- and pyrrole-containing analogs show promise against fungal targets like lanosterol 14α-demethylase, suggesting the target compound’s benzyl group could be optimized for similar applications .

Electrochemical Behavior: The structurally similar 5-benzyl-4-(4'-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes irreversible oxidation to form disulfide dimers, a property likely shared by the target compound due to the thiol group. Cyclohexyl’s electron-donating effect may alter redox potentials compared to aryl substituents .

Synthetic Accessibility: The target compound can be synthesized via cyclization of hydrazine derivatives with carbon disulfide, analogous to methods for 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol .

Biological Activity

5-benzyl-4-cyclohexyl-4H-1,2,4-triazole-3-thiol (CAS No. 185301-14-8) is a heterocyclic compound with significant potential in biological applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H19N3S
  • Molecular Weight : 273.4 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its thiol group and triazole ring. The thiol group can form covalent bonds with various proteins and enzymes, potentially inhibiting their activity. The triazole moiety may interact with biological targets involved in cellular signaling pathways, leading to various pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi. The compound's mechanism may involve disruption of microbial cell membrane integrity or interference with essential biochemical pathways.

Anticancer Activity

Several studies have investigated the anticancer potential of triazole derivatives, including this compound. For instance:

StudyCancer Cell LineIC50 (µM)Findings
MKN-45 (gastric adenocarcinoma)15.7Induced apoptosis and inhibited cell proliferation
A549 (lung cancer)12.3Significant reduction in viability

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms that remain to be fully elucidated.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes. For example, it has shown potential as an inhibitor of cytochrome P450 enzymes, which play critical roles in drug metabolism.

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of several triazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.
  • Anticancer Mechanisms : In a study involving MKN-45 cells, treatment with this compound resulted in a marked decrease in cell viability and increased markers of apoptosis compared to untreated controls.

Comparison with Related Compounds

The biological activity of this compound can be compared to other triazole derivatives:

CompoundAntimicrobial ActivityAnticancer Activity
5-benzyl-4-cyclohexyl triazole thiolModerateHigh
4-amino triazole derivativeLowModerate
TebuconazoleHighLow

This comparison highlights the unique profile of this compound in terms of its dual action as both an antimicrobial and anticancer agent.

Q & A

Q. What are the key synthetic routes for preparing 5-benzyl-4-cyclohexyl-4H-1,2,4-triazole-3-thiol?

The synthesis typically involves multi-step reactions, starting with the formation of the triazole core. A common approach includes:

  • Condensation reactions : Cyclohexylamine and benzyl-substituted aldehydes are condensed under acidic or basic conditions to form the triazole ring .
  • Thiolation : Introduction of the thiol group via reaction with thiourea or phosphorus pentasulfide .
  • Purification : Recrystallization in ethanol or methanol, or column chromatography for higher purity .

Q. How is the compound characterized post-synthesis?

Key analytical methods include:

  • Spectroscopy : 1^1H-NMR and 13^13C-NMR to confirm substituent positions; LC-MS for molecular weight validation .
  • Elemental analysis : To verify stoichiometry and purity .
  • X-ray crystallography : For definitive structural elucidation (if single crystals are obtained) .

Q. What solvents are optimal for recrystallization?

Ethanol and methanol are commonly used due to the compound’s moderate solubility in polar solvents. For highly substituted derivatives, dimethyl sulfoxide (DMSO) may be employed, though residual solvent must be removed under vacuum .

Q. What preliminary biological assays are recommended for activity screening?

  • Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria and fungi .
  • Molecular docking : Preliminary computational screening against target enzymes (e.g., fungal lanosterol demethylase) to prioritize experimental validation .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale preparation?

  • Reaction condition screening : Use design-of-experiments (DoE) to vary temperature, solvent, and catalyst ratios. For example, elevated temperatures (80–100°C) improve cyclization efficiency .
  • Computational pre-screening : Quantum mechanical calculations (e.g., DFT) predict optimal reaction pathways and transition states, reducing trial-and-error experimentation .

Q. How to resolve contradictions in spectral data during structural validation?

  • Multi-technique corroboration : Combine NMR, IR, and high-resolution MS to cross-verify functional groups and connectivity .
  • X-ray crystallography : Resolve ambiguous NOE effects or tautomeric forms by determining the crystal structure .

Q. What computational strategies predict biological activity and pharmacokinetics?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to assess binding affinity against targets (e.g., COX-2 or antimicrobial enzymes) .
  • ADME profiling : Tools like SwissADME predict solubility, metabolic stability, and bioavailability based on lipophilicity (LogP) and polar surface area .

Q. How to elucidate structure-activity relationships (SAR) for this compound?

  • Substituent variation : Synthesize analogs with modified benzyl or cyclohexyl groups and compare bioactivity. For example, chlorinated aryl groups enhance antifungal potency .
  • Pharmacophore mapping : Identify critical hydrogen-bonding or hydrophobic interactions using 3D-QSAR models .

Q. What stability considerations are critical for long-term storage?

  • Solubility-driven degradation : Store in anhydrous DMSO or ethanol at -20°C to prevent thiol oxidation .
  • Inert atmosphere : Use argon or nitrogen to minimize disulfide formation during handling .

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